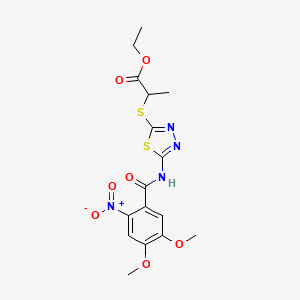

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic organic compound characterized by its complex molecular structure It belongs to the class of thiadiazole derivatives, which are known for their broad range of pharmacological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multi-step organic synthesis. The general approach includes:

Formation of the Thiadiazole Ring: : This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole core. Common reagents used include thiosemicarbazide and carbon disulfide under acidic or basic conditions.

Amidation Reaction: : The thiadiazole intermediate is further reacted with 4,5-dimethoxy-2-nitrobenzoic acid to form the benzamido derivative. This step typically requires coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an inert atmosphere.

Esterification: : The final step involves the esterification of the resulting product with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis machines are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo oxidation reactions, particularly at the nitro group.

Reduction: : The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Substitution: : The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: : Hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst.

Substitution: : Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol solvents.

Major Products Formed

Depending on the reaction type, the major products can include nitro-reduced amines, oxidized carboxylic acids, or ester-substituted derivatives.

Scientific Research Applications

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has shown potential in various research domains:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Investigated for its potential antimicrobial and anticancer properties.

Medicine: : Explored as a candidate for drug development due to its unique chemical structure.

Industry: : Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways Involved

The biological effects of Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate are attributed to its interaction with specific molecular targets. It can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects. Its anticancer properties may involve the disruption of cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its specific functional groups and structural framework. Similar compounds include:

Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)propanoate: : Differing by the presence of an amino group instead of the nitrobenzamido moiety.

Methyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Featuring a methyl ester and a methoxybenzamido group.

This compound’s unique properties and reactivity profiles make it a compound of significant interest across multiple scientific disciplines.

Biological Activity

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Compounds

Thiadiazole derivatives have been extensively studied due to their significant biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The presence of the thiadiazole ring enhances lipophilicity and facilitates interactions with biological targets such as proteins and nucleic acids . this compound is a derivative that combines these beneficial characteristics with additional functional groups that may enhance its biological efficacy.

Table 1: Biological Activities of Thiadiazole Derivatives

| Activity Type | Example Substances | Observed Effects |

|---|---|---|

| Antibacterial | Various thiadiazoles | Inhibition of bacterial growth in vitro |

| Antifungal | Thiadiazole derivatives | Effective against fungal strains |

| Antitumor | 1,3,4-thiadiazoles | Induction of apoptosis in cancer cell lines |

| Anti-inflammatory | Selected thiadiazoles | Reduction in inflammatory markers in animal models |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, studies have shown that thiadiazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes involved in inflammation .

- Receptor Interaction : The compound can interact with various receptors in the body, potentially modulating signaling pathways related to pain and inflammation. Molecular docking studies suggest that the compound forms hydrogen bonds with target proteins .

- Cell Membrane Permeability : The lipophilic nature of the thiadiazole ring enhances the compound's ability to cross cellular membranes, allowing it to exert effects within cells effectively .

Case Study: Antitumor Activity

A study investigating the antitumor properties of similar thiadiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with the thiadiazole moiety showed IC50 values in the low micromolar range against breast and colon cancer cells . The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.

Research Findings

Recent research highlights the potential therapeutic applications of this compound:

- Antimicrobial Properties : In vitro studies have indicated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

- Anti-inflammatory Effects : Research has shown that the compound reduces pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

| Activity | Methodology | Results |

|---|---|---|

| Antibacterial | MIC testing | Effective against multiple bacterial strains |

| Antitumor | Cytotoxicity assays | Significant reduction in cancer cell viability |

| Anti-inflammatory | Cytokine assays | Decreased levels of IL-6 and TNF-alpha |

Properties

IUPAC Name |

ethyl 2-[[5-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O7S2/c1-5-27-14(22)8(2)28-16-19-18-15(29-16)17-13(21)9-6-11(25-3)12(26-4)7-10(9)20(23)24/h6-8H,5H2,1-4H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNCHFJMPHIIBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.